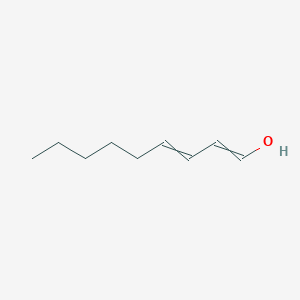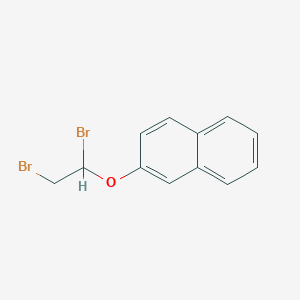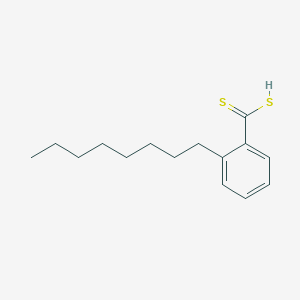
(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one is a chemical compound characterized by its morpholine ring structure substituted with a 4-chlorophenyl and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl acetic acid
- Other morpholine derivatives with similar structural features.
Uniqueness
(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920801-86-1 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
(6R)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
TWBPDXSEOFECPP-NSHDSACASA-N |
Isomerische SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)




![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)
